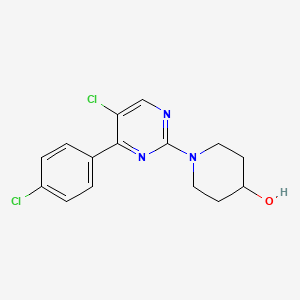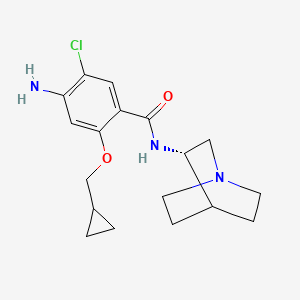
Pancopride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pancopride, (S)-, involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-amino-5-chloro-2-hydroxybenzoic acid with cyclopropylmethanol under acidic conditions to form 4-amino-5-chloro-2-(cyclopropylmethoxy)benzoic acid.
Amidation Reaction: The benzoic acid derivative is then reacted with quinuclidin-3-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, Pancopride, (S)-.
Industrial Production Methods
Industrial production of Pancopride, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
Pancopride, (S)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzamide core or the quinuclidin-3-yl group.
Substitution: Pancopride, (S)-, can undergo substitution reactions, particularly at the amino and chloro positions on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of Pancopride, (S)-, with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
Pancopride, (S)-, has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: Pancopride, (S)-, is used to study the role of 5-hydroxytryptamine 3 receptors in various biological processes, including neurotransmission and gastrointestinal motility.
Medicine: The compound is primarily used in the development of antiemetic drugs for chemotherapy patients. .
Industry: Pancopride, (S)-, is used in the pharmaceutical industry for the development of new therapeutic agents targeting 5-hydroxytryptamine 3 receptors
Mecanismo De Acción
Pancopride, (S)-, exerts its effects by selectively binding to and antagonizing 5-hydroxytryptamine 3 receptors. These receptors are ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By blocking these receptors, Pancopride, (S)-, prevents the binding of serotonin, thereby inhibiting the emetic response triggered by cytotoxic drugs .
Comparación Con Compuestos Similares
Similar Compounds
Ondansetron: Another 5-hydroxytryptamine 3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Granisetron: Similar to Ondansetron, it is used for the same purpose and has a similar mechanism of action.
Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life and higher binding affinity.
Uniqueness of Pancopride, (S)-
Pancopride, (S)-, is unique due to its high selectivity and potency as a 5-hydroxytryptamine 3 receptor antagonist. Unlike other similar compounds, it does not exhibit antidopaminergic activity, making it a safer option with fewer side effects .
Propiedades
Número CAS |
137765-22-1 |
|---|---|
Fórmula molecular |
C18H24ClN3O2 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1 |
Clave InChI |
DBQMQBCSKXTCIJ-MRXNPFEDSA-N |
SMILES isomérico |
C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N |
SMILES canónico |
C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



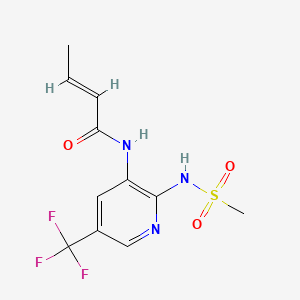


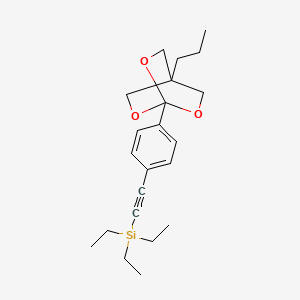
![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)



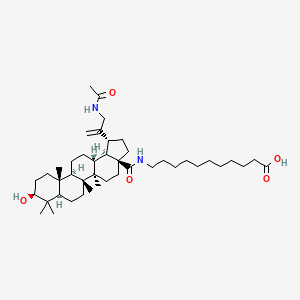

![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)

